molecular formula C18H16N4O B7428791 2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide

2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide

Cat. No.: B7428791
M. Wt: 304.3 g/mol
InChI Key: UKJKOSNTGNEPHK-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide is a compound that has garnered significant interest in the field of medicinal chemistry. It is structurally related to a class of compounds known for their antiproliferative effects, particularly in the treatment of chronic myeloid leukemia. This compound is known for its ability to inhibit specific tyrosine kinases, making it a valuable candidate for cancer therapy research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-5-nitroaniline and 4-(pyrimidin-2-ylamino)benzoic acid.

    Reduction: The nitro group of 2-methyl-5-nitroaniline is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Coupling Reaction: The resulting amine is then coupled with 4-(pyrimidin-2-ylamino)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of specific tyrosine kinases. It binds to the active site of these enzymes, preventing their phosphorylation and subsequent activation. This inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth. The molecular targets include the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide is unique due to its specific structural modifications that enhance its binding affinity and selectivity for certain tyrosine kinases. These modifications contribute to its potential as a more effective and targeted therapeutic agent compared to other similar compounds .

Properties

IUPAC Name

2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-13-5-2-3-6-16(13)17(23)21-14-7-9-15(10-8-14)22-18-19-11-4-12-20-18/h2-12H,1H3,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJKOSNTGNEPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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